Solamarin, beta

Description

Steroidal Glycoalkaloids in Academic Context

Steroidal glycoalkaloids (SGAs) are a significant class of nitrogen-containing secondary metabolites predominantly found in plants belonging to the Solanaceae (nightshade) family, which includes economically important crops such as potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena) oup.comfrontiersin.orgnih.govfrontiersin.org. These compounds are characterized by a steroidal backbone, typically derived from cholesterol, to which one or more sugar moieties are attached via a glycosidic bond oup.comnih.govfrontiersin.org. SGAs play a crucial role in plant defense mechanisms, acting as natural protective agents against various biotic threats, including pathogens and herbivores, due to their inherent cytotoxic properties oup.comfrontiersin.orgresearchgate.net.

The academic interest in SGAs stems from their structural diversity and the wide array of biological activities they exhibit nih.gov. While some SGAs are considered anti-nutritional and potentially toxic at high concentrations, particularly in the inedible or immature parts of solanaceous vegetables, research has increasingly highlighted their potential beneficial impacts on human health oup.comfrontiersin.org. This dual nature makes SGAs a compelling subject for scientific investigation, driving efforts to understand their biosynthesis, mechanisms of action, and potential applications in various fields, including medicine nih.gov.

Solamargine: A Natural Product of Research Interest

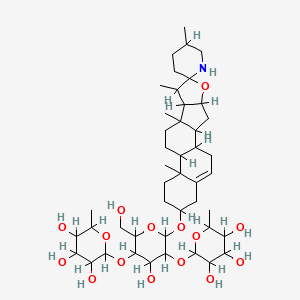

Among the diverse group of steroidal glycoalkaloids, solamargine stands out as a natural product that has garnered considerable research interest. Chemically, solamargine is a glycoalkaloid derived from the steroidal alkaloid solasodine (B1681914) wikipedia.orgresearchgate.netwikipedia.org. Its structure includes a branched carbohydrate chain, known as chacotriose, which is composed of one molecule of D-glucose and two molecules of L-rhamnose, along with a molecule of D-galactose, attached to the solasodine aglycone researchgate.netiomcworld.com.

Solamargine is naturally abundant in various Solanum species, including Solanum nigrum (black nightshade), Solanum aculeastrum, potatoes, tomatoes, and eggplants researchgate.netwikipedia.orgresearchgate.netspandidos-publications.com. It has also been isolated from the fungal endophyte Aspergillus flavus found in Solanum nigrum wikipedia.org. The compound's presence in plants traditionally used in folk medicine has historically piqued interest, leading to modern scientific investigations into its biological properties. Early observations and traditional uses have provided a foundation for contemporary research into its pharmacological potential.

Overview of Solamargine's Pharmacological Relevance in Contemporary Research

Contemporary research into solamargine has revealed a broad spectrum of pharmacological activities, positioning it as a molecule of significant therapeutic relevance. A primary focus of current studies is its notable anticancer activity researchgate.netspandidos-publications.comaging-us.comnih.govfrontiersin.org. Solamargine has demonstrated inhibitory effects on the proliferation, migration, and invasion of various cancer cell lines and has been shown to induce apoptosis in numerous cancer types, including liver cancer, lung cancer, breast cancer, prostate cancer, colon cancer, cervical cancer, gastric cancer, and hepatocellular carcinoma researchgate.netspandidos-publications.comaging-us.comnih.govfrontiersin.orgguidechem.com. The mechanisms underlying its anticancer effects are diverse, involving the regulation of several signaling pathways such as the PI3-L/Akt pathway, SP1, p65, MAPK, and the Hedgehog (SHH) pathway researchgate.netspandidos-publications.comaging-us.comnih.govfrontiersin.orgguidechem.com. For instance, solamargine has been shown to induce apoptosis via both extrinsic transmembrane and intrinsic mitochondrial pathways researchgate.net.

Beyond its anticancer properties, solamargine exhibits other significant biological activities. It has been investigated for its antiviral effects, particularly against the hepatitis B virus (HBV), where it has been shown to inhibit HBV replication and transcription by interacting with specific viral targets aging-us.com. Furthermore, solamargine possesses anti-inflammatory properties spandidos-publications.com. Its antiparasitic activity has been reported against organisms such as Leishmania amazonensis and Trypanosoma cruzi mdpi.com. Additionally, studies indicate that solamargine has moderate antifungal activity against species like Trichophyton mentagrophytes and Candida albicans, and antibacterial properties, including reducing Pseudomonas aeruginosa biofilm formation wikipedia.orgmdpi.comresearchgate.net. These diverse pharmacological attributes underscore solamargine's potential as a multifaceted natural product for therapeutic development.

Properties

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWUSSKCCUMJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20311-51-7 | |

| Record name | Solamargine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Occurrence, Sourcing, and Sustainable Acquisition of Solamargine for Research

Botanical Distribution within Solanum Species

Solamargine is a common steroidal glycoalkaloid isolated from numerous Solanum species iomcworld.comresearchgate.net. Its distribution and concentration vary significantly across different members of this genus.

Solanum nigrum L. as a Primary Source

Solanum nigrum L., commonly known as black nightshade, is recognized as a significant source of solamargine researchgate.netdovepress.comnih.govfrontiersin.org. Research indicates that the steroidal alkaloids in S. nigrum primarily include solanine, solasonine (B1682107), and solamargine, with these glycosides being particularly present in immature fruits frontiersin.org. Beyond the plant itself, studies have also identified that endophytic fungi isolated from Solanum nigrum, such as Aspergillus flavus, are capable of producing solamargine in cultivable quantities, suggesting an alternative avenue for its sourcing researchgate.net.

Solanum undatum and Solanum incanum

Solanum undatum, also known as Nightshade apple, is noted for its high content of steroidal glycoalkaloids, including solamargine, solasonine, and solasodine (B1681914) researchgate.net. Solanum incanum (often considered synonymous with Solanum undatum in some contexts) is another rich source of solamargine and solasonine core.ac.ukresearchgate.netsqu.edu.omprota4u.org. Extracts from Solanum incanum, such as SR-T100, contain solamargine as their principal active component, often in a specific ratio to solasonine (e.g., approximately 62% solamargine to 38% solasonine) nih.govresearchgate.net.

Other Relevant Solanum Cultivars

Solamargine is also found in a wide array of other Solanum species and cultivars. These include:

Solanum auleastrum researchgate.net.

Solanum carolinense and Solanum pittosporifolium nih.gov.

Solanum lycocarpum, where solamargine and solasonine are present in the fruits, although not typically detected in the stems and leaves of this particular species nih.gov.

Solanum melongena (eggplant) is a common source of solamargine and solasonine, with concentrations varying among different germplasms; for instance, pickling varieties tend to have higher solamargine content iomcworld.comresearchgate.netdovepress.comnih.govresearchgate.netacs.orgresearchgate.netnih.govmdpi.com.

Solanum macrocarpon (gboma eggplant) and Solanum aethiopicum (scarlet eggplant) also contain these glycoalkaloids, with S. macrocarpon exhibiting significantly higher levels of solamargine compared to S. melongena and S. aethiopicum iomcworld.comnih.govresearchgate.netacs.orgnih.gov.

The content of solamargine and solasonine in various Solanum species fruits, on a wet basis, highlights these differences:

| Solanum Species | Solamargine Content (mg/100 g) | Solasonine Content (mg/100 g) | Reference |

| S. melongena | 0.58–4.56 | 0.17–1 | acs.orgnih.gov |

| S. macrocarpon | 124–197 | 16–23 | acs.orgnih.gov |

| S. aethiopicum | 0.58–4.56 | 0.41–1 | nih.govnih.gov |

| S. ptycanthum | 330 | 490 | nih.gov |

Note: Data for S. ptycanthum is on a wet basis and represents specific findings, not a range.

Agronomic and Environmental Factors Influencing Solamargine Content

The concentration of solamargine in Solanum plants is not static but is dynamically influenced by various factors related to plant development and environmental conditions.

Developmental Stages of Plants

The content of glycoalkaloids, including solamargine, varies significantly across different developmental stages of the plant and within different plant organs core.ac.uknih.govresearchgate.net. Studies on Solanum incanum have shown considerable variations in glycoalkaloid concentrations throughout the plant's growth, up to 40 weeks core.ac.ukresearchgate.net. For instance, in Solanum lycocarpum, a statistically significant difference in glycoalkaloid amounts was observed between ripe and unripe fruits, with ripe fruits generally containing less nih.gov. Similarly, in eggplant (Solanum melongena), steroidal glycoalkaloids tend to accumulate in metabolically active tissues such as immature berries, flowers, and young leaves or shoots nih.gov. As fruits mature and become ready for harvest, their glycoalkaloid content, including solamargine, typically decreases aensiweb.net. In S. incanum, the smallest leaves may exhibit the highest alkaloid concentration, with levels increasing during leaf development prota4u.org.

Environmental Stressors

Environmental factors that induce stress in Solanum plants can significantly modify their glycoalkaloid content nih.govaensiweb.net.

Drought/Water Stress: Water stress has been shown to influence phytochemical accumulation in some nightshade accessions smujo.id. In potato (Solanum tuberosum), drought stress can lead to an increase in total glycoalkaloid concentration, although this response can vary depending on the specific cultivar and individual tubers researchgate.netnih.gov.

These findings underscore the importance of considering both genetic factors (genotype) and environmental conditions when aiming for the sustainable acquisition of solamargine for research purposes, as these elements directly influence the compound's biosynthesis and accumulation within the plant.

Research Methodologies for Solamargine Isolation from Plant Material

The isolation of solamargine from plant material is a multi-step process that often presents challenges due to the structural similarities with other glycoalkaloids, such as solasonine, and their often low concentrations within the plant researchgate.nettandfonline.com. A typical isolation scheme involves initial extraction, followed by various pre-purification and enrichment strategies, and finally, advanced chromatographic separation tandfonline.com.

Solvent Extraction Techniques

Various solvent extraction techniques are employed to liberate solamargine from the plant matrix, with the choice of solvent and method often optimized based on the plant species and desired yield.

Common Solvents and Techniques:

Methanol (B129727): Widely used for its efficacy in extracting steroidal alkaloids. Methods include sonication (ultrasonic maceration) followed by agitation, or Soxhlet extraction nih.govresearchgate.nettandfonline.comgoogleapis.com. For Solanum aculeastrum, 150 g of ground plant material was sonicated in 1.5 L of methanol for 30 minutes, then agitated for 2 hours, and incubated for 16 hours at 4 °C nih.gov. For Solanum sodomaeum, Soxhlet extraction with methanol for 7.5 hours was performed googleapis.com. A mixture of methanol:chloroform (B151607) (2:1) has also been used for sonication at 40 °C for 45 minutes for Solanum incanum tandfonline.com.

Ethanol (B145695): Ethanol, particularly 90% or 96% ethanol, is another common solvent. Heat reflux extraction with 90% ethanol has been optimized for Solanum nigrum, involving a 10-fold amount of solvent, three extractions, and 3-hour durations for each asianpubs.org. Exhaustive extraction with 96% ethanol, both cold and hot, has been applied to Solanum palinacanthum scielo.br.

Aqueous Acetic Acid: Used for initial crude extract preparation or subsequent fractionation steps nih.govasianpubs.orgscielo.br.

Water: Can be used for initial extraction, though often associated with larger volumes and more challenging concentration steps asianpubs.orggoogle.com.

Table 1: Summary of Solvent Extraction Parameters for Solamargine

| Plant Material | Solvent(s) | Method | Key Parameters | Reference |

| Solanum aculeastrum | Methanol | Ultrasonic Maceration, Agitation | 1.5 L methanol for 150g, 30 min sonication, 2h agitation, 16h incubation at 4°C | nih.gov |

| Solanum nigrum | 90% Ethanol | Heat Reflux Extraction | 10-fold solvent, 3 extractions, 3h each | asianpubs.org |

| Solanum palinacanthum | 96% Ethanol | Exhaustive Extraction | 5x solvent to material, 4 times extraction at 4°C, then hot EtOH extraction | scielo.br |

| Solanum lycocarpum | 96% Ethanol | Exhaustive Extraction | 250 mL for 35g, 4h at boiling temperature | scielo.br |

| Solanum sodomaeum | Methanol | Soxhlet Extraction | 7.5 hours | googleapis.com |

| Solanum incanum (leaves, stems, roots) | Methanol:Chloroform (2:1) | Sonication | 30 mL for 0.5g, 45 min at 40 °C | tandfonline.com |

Pre-purification and Enrichment Strategies

Following initial extraction, pre-purification and enrichment steps are crucial for removing impurities and concentrating solamargine, preparing it for final purification.

Key Techniques:

Liquid-Liquid Extraction (LLE): This technique is frequently employed to separate the target compounds from other components based on their differential solubility in immiscible solvents. For instance, after crude extraction, acidification with 2% acetic acid followed by sequential extraction with diethyl ether and then chloroform can yield alkaloid-enriched fractions nih.govresearchgate.net. Water:butanol (1:1 v/v) partitioning has also been used to remove water-soluble impurities researchgate.net.

Precipitation: Alkaloids can be precipitated by adjusting the pH of the extract. For example, after acidification, a volatile base like concentrated ammonia (B1221849) can be added to precipitate the glycoalkaloids googleapis.com. Adjusting the solution to pH 10.0 with ammonium (B1175870) hydroxide (B78521) has also been shown to induce precipitation scielo.br. The resulting precipitate is then collected, often by centrifugation, and washed thoroughly nih.govgoogleapis.com.

Filtration and Concentration: Standard laboratory procedures such as vacuum filtration nih.gov and filtration using filter paper tandfonline.com are used to remove particulate matter. Extracts are then concentrated using methods like in vacuo rotary evaporation nih.gov, evaporation to dryness tandfonline.com, or concentration under reduced pressure to a syrupy consistency asianpubs.orgscielo.br.

Lyophilization (Freeze-drying): This process is used to obtain a dry powder from the concentrated extract, facilitating storage and further purification nih.govgoogleapis.com.

Column Chromatography (Initial Stages): Various types of column chromatography are used for initial separation and enrichment.

Silica Gel Column Chromatography: Common for separating compounds based on polarity nih.govresearchgate.netasianpubs.org.

Solid Phase Extraction (SPE): Using C18 columns, for example, can further purify fractions nih.govresearchgate.net.

Sephadex Column Chromatography (e.g., LH-20): Effective for separating compounds based on molecular size and weak interactions researchgate.netasianpubs.org.

Aluminum Oxide Column Chromatography: Used with aqueous ethanol as an eluent for glycoalkaloid mixtures scielo.br.

Macroporous Adsorption Resin Columns (e.g., D-101): These resins can selectively adsorb alkaloids and are eluted with varying concentrations of solvents like ethanol to achieve separation asianpubs.org.

Aqueous Two-Phase Extraction (ATPE): This modern technique has been explored for simultaneous extraction of multiple glycoalkaloids, including solamargine, often employing kosmotropes (e.g., Na2CO3) and chaotropes (e.g., NaCl) as precipitating agents to enhance extraction efficiency univen.ac.za.

After these pre-purification steps, more refined chromatographic techniques such as preparative Thin-Layer Chromatography (TLC), ODS column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are typically employed for the final isolation and purification of solamargine to high purity nih.govresearchgate.netasianpubs.orggoogle.comresearchgate.net.

Biosynthetic Pathways and Genetic Engineering of Solamargine

Elucidation of Solamargine Biosynthetic Enzymes

The elucidation of the enzymes involved in solamargine biosynthesis has been a crucial step in understanding and manipulating its production. Researchers have identified a suite of enzymes, often referred to as GLYCOALKALOID METABOLISM (GAME) genes, that orchestrate the transformation of sterol precursors into the solasodine (B1681914) aglycone and subsequently into solamargine.

Cholesterol serves as the foundational precursor for the biosynthesis of steroidal glycoalkaloids, including solamargine, in Solanum species. nih.govsciencedaily.compnas.orgresearcher.lifeacademicanalytics.comnih.gov Studies utilizing plants like Solanum nigrum have confirmed that cholesterol is the starting point for these defensive steroidal compounds. sciencedaily.com

The initial steps in solamargine biosynthesis involve the hydroxylation of cholesterol, which leads to the formation of furostanol-aglycone (16,22,26-trihydroxycholesterol). This compound represents a critical branching point, differentiating the pathways leading to steroidal saponins (B1172615) and steroidal glycoalkaloids. sciencedaily.commpg.de

Several GAME enzymes play pivotal roles in the conversion of cholesterol to the solasodine aglycone. For instance, GAME6, GAME8, and GAME11 are involved in the early hydroxylation steps. sciencedaily.commpg.de GAME12 has been confirmed to catalyze the introduction of nitrogen, leading to the formation of solasodine, the steroidal alkaloid aglycone of solamargine. researchgate.net Furthermore, GAME15 has been identified as a key protein that interacts with GAME6, GAME8, and GAME11. While not possessing direct catalytic function, GAME15 acts as a scaffold protein and a cholesterol glucuronosyltransferase, crucial for the biosynthesis of both steroidal saponins and glycoalkaloids. mpg.deresearchgate.net

Table 1: Key Enzymes and Their Roles in Solamargine Biosynthesis

| Enzyme/Gene | Role in Biosynthesis | Source Plant/Organism | Reference |

| GAME6 | Hydroxylation of cholesterol, early steps in furostanol-aglycone formation | Solanum nigrum, Eggplant | sciencedaily.commpg.de |

| GAME8 | Hydroxylation of cholesterol, early steps in furostanol-aglycone formation | Solanum nigrum, Eggplant | sciencedaily.commpg.de |

| GAME11 | Hydroxylation of cholesterol, early steps in furostanol-aglycone formation | Solanum nigrum, Eggplant | sciencedaily.commpg.de |

| GAME12 | Introduction of nitrogen, leading to solasodine aglycone | Solanum nigrum | researchgate.net |

| GAME15 | Scaffold protein, cholesterol glucuronosyltransferase, interacts with GAME6, 8, 11 | Solanum nigrum, Tomato, Potato | mpg.deresearchgate.net |

Cholesterol Precursor Utilization

Glycosylation and Post-Aglycone Modifications in Solamargine Formation

Following the formation of the solasodine aglycone, a series of glycosylation steps occur, where sugar moieties are added to the steroidal backbone. These modifications are crucial for the final structure and biological activity of solamargine.

UDP-glycosyltransferases (UGTs) are the enzymes responsible for attaching sugar molecules to the solasodine aglycone, leading to the formation of solamargine and other steroidal glycoalkaloids like α-solasonine. nih.govpnas.orgnih.govresearchgate.netfrontiersin.org These enzymes catalyze the transfer of sugar molecules from a donor, typically a nucleotide sugar, to an acceptor molecule. frontiersin.org Research has identified specific UGT enzymes, namely UGT73L14, UGT73DU3, UGT93M3, and UGT93N4, as key players in the biosynthesis of α-solasonine and α-solamargine from the solasodine aglycone. researchgate.net The addition of these sugar units, specifically a trisaccharide moiety known as chacotriose, distinguishes solamargine from solasonine (B1682107), which possesses a solatriose unit, despite sharing the same solasodine aglycone. researchgate.net

Beyond glycosylation, solamargine can undergo further modifications, including an atypical malonylation process. This results in the formation of malonyl-solamargine, a malonylated derivative of solamargine. nih.govresearcher.lifeacademicanalytics.comcolab.wsresearchgate.net This decoration adds another layer of structural diversity to the steroidal glycoalkaloids found in Solanum plants.

Role of Glycosyltransferases

Synthetic Biology Approaches for Heterologous Production

The complex nature of solamargine biosynthesis and its often low abundance in natural sources have spurred interest in synthetic biology approaches for its heterologous production. This involves engineering non-native host organisms to produce the compound.

The discovery of the "gene toolbox" for solamargine biosynthesis, encompassing the identified GAME enzymes and UGTs, provides the necessary components for such engineering efforts. nih.gov Nicotiana benthamiana has emerged as a prominent model system for plant synthetic biology due to its efficiency in transient expression and its capacity to functionally validate complex biosynthetic pathways. nih.gov Through combinatorial expression of identified enzymes in Nicotiana benthamiana, researchers have successfully reconstituted parts of the steroidal glycoalkaloid pathway, demonstrating the feasibility of producing these compounds in heterologous hosts. nih.govsciencedaily.comresearcher.lifeacademicanalytics.comresearchgate.net

Synthetic biology offers strategies to overcome challenges associated with natural product synthesis, such as low yield and tissue-specific production. mdpi.comescholarship.org By precisely controlling heterologous gene expression, improving enzyme functionality, and modifying central metabolism to increase precursor supply, it is possible to enhance the production of valuable phytochemicals like solamargine in alternative systems. escholarship.org This field holds significant promise for the sustainable and scalable production of solamargine for various applications. nih.govfrontiersin.org

Gene Toolbox Development for Enhanced Biosynthesis

Recent advancements in metabolomic and transcriptomic analyses have significantly elucidated the biosynthetic logic of solamargine. A key discovery involves the identification of enzymes responsible for converting cholesterol (PubChem CID: 5997) into solasodine (PubChem CID: 442985), the core steroidal aglycone of solamargine, and subsequently modifying it into the final glycoalkaloid nih.govwikipedia.orgresearchgate.netuni.lu.

Research has identified a set of 12 enzymes from Solanum nigrum (black nightshade) that facilitate the conversion of cholesterol to solasodine aglycone and further to downstream steroidal glycoalkaloids, including α-solasonine (PubChem CID: 537159), solamargine, and malonyl-solamargine nih.govwikipedia.org. Additionally, six enzymes from cultivated eggplant have been identified that catalyze the production of α-solasonine, solamargine, and malonyl-solamargine from solasodine aglycone through glycosylation and atypical malonylation reactions nih.govwikipedia.org. This comprehensive identification of biosynthetic enzymes represents a significant "gene toolbox" that can be leveraged for the synthetic biology-driven engineering of high-value steroidal bioactive molecules nih.govwikipedia.orgmdpi-res.comnih.gov.

Table 1: Key Enzymes and Their Roles in Solamargine Biosynthesis

| Enzyme Source | Number of Enzymes Identified | Substrate to Product Transformation | Reference |

| Solanum nigrum | 12 | Cholesterol → Solasodine Aglycone → α-Solasonine, Solamargine, Malonyl-solamargine | nih.govwikipedia.org |

| Cultivated Eggplant | 6 | Solasodine Aglycone → α-Solasonine, Solamargine, Malonyl-solamargine (via glycosylation & malonylation) | nih.govwikipedia.org |

Engineering Host Systems for Solamargine Production

The development of a robust gene toolbox paves the way for engineering heterologous host systems to produce solamargine. Nicotiana benthamiana has emerged as a valuable model plant for validating the functional activity of steroidal glycoalkaloid biosynthetic enzymes due to its substantial endogenous production of cholesterol, the primary precursor for SGA biosynthesis nih.govwikipedia.orgresearchgate.net. Combinatorial expression of identified genes in N. benthamiana leaves has successfully reconstituted parts of the SGA biosynthetic pathway and validated candidate enzymes nih.govwikipedia.orgresearchgate.net.

Beyond plant systems, efforts have also explored microbial hosts. Endophytic fungi, which live within plant tissues, have shown promise as alternative production platforms. For instance, Aspergillus flavus, an endophytic fungus isolated from Solanum nigrum, has been demonstrated to produce solamargine in cultivable quantities, with production observed stably over multiple generations wikipedia.orgdokumen.pubwikipedia.org. This finding suggests the potential for utilizing fungal endophytes for quantitative production of solamargine, with further enhancements possible through media optimization or epigenetic modifiers wikipedia.org.

Commonly employed bacterial hosts for biosynthetic gene cluster reconstitution include Escherichia coli, Streptomyces, and Bacillus subtilis. For eukaryotic systems, Saccharomyces cerevisiae and filamentous fungi like Penicillium and Aspergillus are frequently utilized dokumen.pub. The successful identification of the solamargine gene toolbox provides a critical foundation for applying synthetic biology approaches to engineer these heterologous hosts for efficient and scalable solamargine production nih.govwikipedia.orgmdpi-res.com.

Table 2: Engineered Host Systems for Solamargine Biosynthesis

| Host System Type | Specific Examples | Application in Solamargine Biosynthesis | Reference |

| Plant | Nicotiana benthamiana | Validation of biosynthetic enzymes; suitable due to cholesterol production | nih.govwikipedia.orgresearchgate.net |

| Fungal Endophyte | Aspergillus flavus | Direct production of solamargine; potential for enhancement | wikipedia.orgdokumen.pubwikipedia.org |

| Microbial (General) | Escherichia coli, Saccharomyces cerevisiae, Streptomyces, Bacillus subtilis, Penicillium, Aspergillus | Platforms for biosynthetic gene cluster reconstitution and synthetic biology | dokumen.pub |

Advanced Analytical Methodologies for Solamargine Quantification in Research

Chromatographic Techniques for Solamargine Analysis

Chromatographic methods are indispensable for the separation and quantification of solamargine, often alongside other co-occurring steroidal glycoalkaloids.

HPTLC is a versatile and cost-effective technique widely utilized for the qualitative and quantitative analysis of solamargine in various plant extracts and biological samples. It offers the advantage of simultaneous analysis of multiple samples and the application of various detection procedures. bioline.org.br

Optimizing chromatographic conditions in HPTLC is critical for achieving efficient separation and accurate quantification of solamargine. Silica gel 60F-254 plates are commonly used as the stationary phase. nih.govtandfonline.comsqu.edu.omakjournals.comtandfonline.comresearchgate.netresearchgate.net

Various mobile phase compositions have been optimized for solamargine analysis, often in conjunction with other steroidal glycoalkaloids like solasonine (B1682107) and solasodine (B1681914). Key mobile phase systems include:

n-butanol:ethyl acetate:10% acetic acid (5:3.5:1.5, v/v/v) nih.gov

Chloroform (B151607):methanol (B129727):water nih.govresearchgate.net

Chloroform:methanol:5% ammonia (B1221849) (7:3:0.5, v/v/v) tandfonline.comsqu.edu.omtandfonline.comresearchgate.net

n-propanol:ethyl acetate:10% glacial acetic acid in water (4:8:3, V/V) researchgate.net

Dichloromethane:methanol:2.5% aqueous ammonia (7.5:2.5:0.2) akjournals.comresearchgate.net

The chamber saturation time for the mobile phase typically ranges from 10 to 15 minutes at room temperature. tandfonline.comsqu.edu.omtandfonline.comresearchgate.net The length of the chromatogram run is commonly set between 80 mm and 90 mm. tandfonline.comsqu.edu.omtandfonline.comnih.gov Following development, HPTLC plates are usually dried in an oven at 60°C for approximately 5 minutes. tandfonline.comsqu.edu.omtandfonline.comnih.gov

The retention factor (Rf) values for solamargine vary depending on the specific mobile phase system employed:

Table 1: Reported Rf Values for Solamargine in HPTLC

| Mobile Phase System | Rf Value (Solamargine) | Co-analyzed Compounds | Source |

| n-butanol:ethyl acetate:10% acetic acid (5:3.5:1.5) | 0.22 ± 0.02 | Solasonine, Solasodine | nih.gov |

| Chloroform:methanol:5% ammonia (7:3:0.5) | 0.27 | Solasonine | tandfonline.comtandfonline.com |

| Chloroform:methanol:5% ammonia (7:3:0.5) | 0.26 ± 0.02 | Solasonine | squ.edu.omresearchgate.net |

| n-propanol:ethyl acetate:10% glacial acetic acid (4:8:3) | 0.22 ± 0.02 | Solasonine, Khasianine (B1231531) | researchgate.net |

| Dichloromethane:methanol:2.5% aqueous ammonia (7.5:2.5:0.2) | 0.15 | - | akjournals.com |

For the detection and identification of solamargine on HPTLC plates, post-chromatographic derivatization is commonly employed due to the compound's lack of strong chromophores. Widely used derivatization reagents include:

Anisaldehyde-sulfuric acid spraying reagent, which is followed by heating the plates (e.g., at 110°C until clear spots are visible or 60°C for 5 minutes). tandfonline.comsqu.edu.omakjournals.comtandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net

Dragendorff's reagent. nih.govresearchgate.net

Methanol-sulfuric acid (9:1), applied by spraying or dipping, followed by heating at 105°C for 5 minutes. uni-hohenheim.de

Densitometric scanning is performed to quantify the separated compounds. Common scanning wavelengths for solamargine include 530 nm tandfonline.comsqu.edu.omtandfonline.comnih.govresearchgate.net, 520 nm nih.govresearchgate.net, and 540 nm akjournals.comresearchgate.net. Identification of solamargine is primarily confirmed by comparing its Rf value and spectral characteristics with those of a standard compound. squ.edu.omtandfonline.comi-scholar.in Further confirmation of method specificity can be achieved through Vis spectral correlation and electrospray ionization mass spectrometry (ESI-MS) of the marker compounds within the sample track. nih.govresearchgate.net

The sensitivity of HPTLC methods for solamargine quantification is demonstrated by reported limits of detection (LOD) and quantification (LOQ). For instance, LOD and LOQ for solamargine and solasonine have been reported as 20 ng/spot and 50 ng/spot, respectively. tandfonline.comtandfonline.com Another method reported LOD and LOQ for solamargine as 1.31 ng/band and 4.12 ng/band, respectively, with a linearity range of 25–300 ng. akjournals.com

HPLC is a powerful and precise technique for the quantification of solamargine, offering high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the preferred mode for solamargine quantification. C18 columns are widely used as the stationary phase, such as Symmetry C18 5µm (4.6×150 mm) or Agilent Zorbax SB C18 columns. squ.edu.omsqu.edu.omresearchgate.netscispace.comasianpubs.org

Optimization of the mobile phase is crucial for effective separation. Common mobile phase systems include:

Methanol in combination with an ammonium (B1175870) dihydrogen phosphate (B84403) (AH2P) buffer. Optimal isocratic conditions for solamargine separation have been reported as 65% methanol:35% AH2P buffer (pH 3.5/100 mM). squ.edu.omresearchgate.netscispace.com

Acetonitrile (B52724) (ACN) in a triethylammonium (B8662869) phosphate (TEAP) buffer (pH 3.0). Optimal isocratic conditions for steroidal glycoalkaloids (SGAs) were found to be 25-30% ACN in TEAP buffer (pH 3.0). squ.edu.om

Acetonitrile:2% phosphoric acid solution (22:78, v/v). asianpubs.org

Isocratic conditions are often favored in HPLC for solamargine and its aglycone solasodine, as they tend to be more reproducible, less time-consuming, and yield sharper peaks compared to gradient elution. squ.edu.omresearchgate.net However, gradient modes, such as 0.1% formic acid:methanol, have also been successfully applied for the simultaneous estimation of solamargine, solasonine, and solasodine. nih.gov A typical flow rate for these methods is 1 mL/min. researchgate.netscispace.comasianpubs.org

UV detection is a common method in HPLC for solamargine. Typical detection wavelengths used are 200-205 nm scispace.com and 205 nm asianpubs.org.

However, steroidal glycoalkaloids (SGAs), including solamargine, exhibit low UV sensitivity. tandfonline.comsqu.edu.om This inherent characteristic poses a significant limitation for their detection and identification using UV or Diode Array Detection (DAD). They can only be reliably detected by UV DAD when present in relatively high concentrations, typically in the range of 5-10 ng per injection. tandfonline.comsqu.edu.om The fundamental challenge stems from the absence of strong chromophores within the molecular structure of SGAs, which makes their direct detection in biological samples particularly difficult. tandfonline.com

Reversed-Phase HPLC for Solamargine Quantification

Gas Chromatography (GC) Applications

Gas Chromatography (GC) has been employed for the separation and quantification of steroidal glycoalkaloids (SGAs), including solamargine, often coupled with Mass Spectrometry (GC-MS). While HPLC methods are frequently preferred for SGAs due to their non-volatility, GC-MS can be utilized, particularly for the aglycones derived from these compounds after hydrolysis. akjournals.com Early research highlighted the application of GC-MS for the separation and quantitation of steroidal glycoalkaloids and their aglycones, such as solasodine and solanidine. For instance, a study noted the use of GC-MS for the analysis of high boiling point residual solvents, indicating its capability for certain types of compounds, though direct GC analysis of intact glycoalkaloids like solamargine can be challenging due to their low volatility. medscape.com

Mass Spectrometry-Based Quantification of Solamargine

Mass spectrometry (MS) offers high sensitivity and selectivity for the quantification of solamargine, particularly when coupled with liquid chromatography. ingentaconnect.comnih.gov This hyphenated technique is widely recognized for its ability to analyze complex biological matrices and natural product extracts. nih.govfrontiersin.orgrjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the quantitative determination of solamargine in biological matrices, such as rat plasma. nih.gov A sensitive and simple LC-MS method has been developed for solamargine quantification, utilizing a Shimadzu C18 column with a gradient elution of acetonitrile and formic acid. nih.gov This method demonstrated good linearity and sensitivity, with a lowest limit of quantitation (LLOQ) of 0.5 ng/mL in rat plasma. nih.gov

Another study utilized an LC-MS-based method coupled with pressurized liquid extraction (PLE) for the quantification and fingerprint analysis of steroidal glycoalkaloids, including solamargine, from Solanum xanthocarpum. researchgate.net This method employed a Waters MSC-18 XTerra column with a mobile phase consisting of formic acid in water and acetonitrile:2-propanol:formic acid. researchgate.net UPLC-ESI-MS/MS methods have also been developed for the simultaneous estimation of solamargine, solasonine, and solasodine in Solanum nigrum L. fractions, demonstrating linearity with correlation coefficients (r²) ≥ 0.99. frontiersin.orgnih.gov

Electrospray Ionization (ESI) is a commonly used soft ionization technique in LC-MS for solamargine analysis, enabling the detection of intact protonated molecules ([M+H]+). nih.govmdpi-res.comjfda-online.com ESI is particularly suitable for polar and thermally labile compounds like glycoalkaloids. rjptonline.orgcgiar.org

Selected Ion Monitoring (SIM) mode in mass spectrometry is frequently employed for quantitative purposes due to its enhanced sensitivity. nih.govjfda-online.comcgiar.org In SIM, the mass spectrometer is set to monitor only specific ions characteristic of the analyte, leading to a longer recording time for each specific ion trace and thus higher sensitivity. cgiar.org For example, a validated LC-MS method for solamargine in rat plasma utilized positive ESI and SIM mode for detection and quantification. nih.gov Similarly, for the quantification of total glycoalkaloid concentration, including solamargine, in Solanum species, ESI in positive polarity and SIM mode for specific target ions (e.g., solasodine at 414.7 m/z) have been used. jfda-online.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Biological Matrices

Validation Parameters of Solamargine Analytical Methods

The validation of analytical methods for solamargine quantification is crucial to ensure their reliability, accuracy, and precision. Key validation parameters include linearity, dynamic range, and precision. akjournals.comingentaconnect.comnih.gov

Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range refers to the interval over which the method is linear. nih.govjyoungpharm.org

For solamargine, various analytical methods have demonstrated good linearity over a wide dynamic range. For instance:

A validated Reverse Phase HPLC method for solamargine in Solanum lycocarpum showed linearity over a dynamic range of 0.77–1000.00 μg mL⁻¹. nih.govresearchgate.net The linear regression coefficients were higher than 0.999. nih.gov

A High-Performance Thin-Layer Chromatography (HPTLC) method for solamargine quantification exhibited linearity in the range of 25–300 ng, with a correlation coefficient (R²) of 0.999. akjournals.com

An UPLC-MS/MS method for solamargine demonstrated good linearity (R² > 0.9990) over investigated concentration ranges. ingentaconnect.com

Another UPLC-ESI-MS/MS method for solamargine, solasonine, and solasodine showed linear relationships with r² ≥ 0.99 for concentrations ranging from 5 to 100 ng/mL. frontiersin.orgnih.gov

A sensitive LC-MS method for solamargine in rat plasma achieved good linearity (r² = 0.9996) over a concentration range of 0.5–2000.0 ng/mL. nih.gov

The following table summarizes linearity and dynamic range data for various solamargine analytical methods:

| Method | Linearity Range | Correlation Coefficient (R² or r²) | Reference |

| RP-HPLC | 0.77–1000.00 μg mL⁻¹ | > 0.999 | nih.govresearchgate.net |

| HPTLC | 25–300 ng | 0.999 | akjournals.com |

| UPLC-MS/MS | Investigated concentration ranges | > 0.9990 | ingentaconnect.com |

| UPLC-ESI-MS/MS | 5–100 ng/mL | ≥ 0.99 | frontiersin.orgnih.gov |

| LC-MS (rat plasma) | 0.5–2000.0 ng/mL | 0.9996 | nih.gov |

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed as intra-day (repeatability) and inter-day (intermediate precision). akjournals.comingentaconnect.com

Research findings indicate that solamargine analytical methods exhibit good precision:

For an HPTLC method, the intra-day and inter-day precision (%RSD) ranged from 1.86 to 2.96. akjournals.com

An UPLC-MS/MS method reported intra-day and inter-day precision (%RSD) values varying from 0.21% to 1.5% for all analytes, including solamargine. ingentaconnect.com

In the LC-MS method for solamargine in rat plasma, the intra-day assay precision ranged from 2.87% to 3.60%, and the inter-day precision ranged from 0.52% to 6.81%. nih.gov

Another UPLC-ESI-MS/MS method showed satisfactory intermediate precision (%RSD ≤ 2) for solamargine, solasonine, and solasodine, confirming its suitability for estimation. nih.gov

The following table presents intra- and inter-day precision data for solamargine analytical methods:

| Method | Concentration (Intra-day %RSD) | Concentration (Inter-day %RSD) | Reference |

| HPTLC | 1.86 | 2.73 | akjournals.com |

| UPLC-MS/MS | 0.21–1.5 | 0.21–1.5 | ingentaconnect.com |

| LC-MS (rat plasma) | 2.87–3.60 | 0.52–6.81 | nih.gov |

| UPLC-ESI-MS/MS | ≤ 2 | ≤ 2 | nih.gov |

Recovery and Matrix Effect Evaluation

Recovery and matrix effect are critical parameters in analytical method validation, particularly for complex biological or plant matrices, as they directly impact the accuracy of quantification. Recovery refers to the efficiency with which an analyte can be extracted from a sample matrix, while the matrix effect describes the influence of co-eluting matrix components on the ionization efficiency of the analyte in mass spectrometry, leading to signal suppression or enhancement chromatographyonline.comchromatographyonline.com.

For the quantification of solamargine, various studies have reported on these parameters. A sensitive liquid chromatography-mass spectrometry (LC-MS) method developed for solamargine quantification in rat plasma demonstrated validated extraction recovery and matrix effect nih.gov. This validation is essential to ensure that the presence of plasma components does not unduly influence the measurement of solamargine.

In the context of plant extracts, a validated reverse-phase HPLC analytical method for the quantification of solamargine in Solanum lycocarpum and its extracts reported good recovery rates. The mean recoveries for solamargine ranged from 80.92% to 91.71%, with relative standard deviations (RSD) between 1.11% and 4.92% across different concentration levels nih.gov. This indicates a high degree of accuracy in extracting and quantifying solamargine from the plant matrix.

Furthermore, in studies assessing topical delivery, an HPLC-UV analytical method developed for solamargine and solasonine in skin penetration studies reported high recoveries. For solamargine, recoveries were greater than 88.94% from skin samples and exceeded 93.23% from topical formulations researchgate.net. These findings underscore the suitability of the method for accurate quantification in complex biological and pharmaceutical matrices.

Table 1: Representative Recovery Data for Solamargine in Various Matrices

| Matrix Type | Concentration Level (µg/mL) | Mean Recovery (%) | RSD (%) | Reference |

| Solanum lycocarpum extract | Low (62.5) | 80.92 | 1.11 | nih.gov |

| Solanum lycocarpum extract | Medium (125.0) | 91.71 | 4.92 | nih.gov |

| Solanum lycocarpum extract | High (187.5) | 88.31 | 4.75 | nih.gov |

| Skin samples | Not specified | > 88.94 | Not specified | researchgate.net |

| Topical formulations | Not specified | > 93.23 | Not specified | researchgate.net |

Matrix effects are commonly assessed using post-column infusion or by comparing the analyte response in a solvent with its response in a matrix extract chromatographyonline.comchromatographyonline.com. While specific quantitative data on matrix effects for solamargine were not extensively detailed in the provided search results beyond their validation, the reported high recoveries suggest that any matrix effects were either minimal, consistently accounted for, or effectively mitigated through the chosen sample preparation and analytical techniques, such as the use of internal standards like vincristine (B1662923) in LC-MS methods nih.gov or veratraldehyde in HPLC methods nih.gov.

Specificity and Robustness Testing

Specificity and robustness are fundamental aspects of analytical method validation, ensuring that the method accurately measures the target analyte without interference and remains reliable under minor variations in experimental conditions.

Specificity Specificity, also known as selectivity, is defined as the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or matrix components ijprajournal.com. For solamargine quantification, various analytical methods have demonstrated high specificity.

In an LC-MS method for solamargine in rat plasma, the use of selected ion monitoring (SIM) mode under positive electrospray ionization (ESI) detection contributes to high specificity by detecting specific mass-to-charge ratios of the target analyte nih.gov. The chromatographic separation on a C18 column further ensures that solamargine is adequately separated from other plasma components nih.gov.

An HPLC-UV method developed for solamargine and solasonine in Solanum lycocarpum extracts showed excellent selectivity. Chromatograms of both standard compounds and hydroalcoholic extracts revealed no interfering peaks, confirming that the method could distinguish solamargine from other matrix components. Peak identification was achieved by comparing retention times with authentic standards, with solamargine typically eluting around 12.08 minutes nih.gov.

Similarly, a high-performance thin-layer chromatography (HPTLC) method for the simultaneous quantification of solamargine, solasonine, and khasianine in Solanum xanthocarpum confirmed its specificity using retention factor (Rf), Vis spectral correlation, and electrospray ionization mass spectrometry (ESI-MS) of the marker compounds in the sample track nih.gov. This multi-faceted approach ensures that the detected signal truly corresponds to solamargine.

Robustness Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ijprajournal.com. Testing robustness helps identify potential sources of variability and ensures the method's consistency across different laboratories or over time.

For the HPLC method used to quantify solamargine in Solanum lycocarpum, robustness was assessed by evaluating the influence of small, deliberate variations in analytical parameters. These variations included aspects of sample preparation and manipulation, recognizing them as potential sources of error nih.gov. The study compared results obtained under nominal conditions with those from varied conditions, and no statistical difference was observed between the studied groups for solamargine quantification nih.gov. This indicates that the developed method is reliable and tolerant to minor changes in experimental settings.

Another study focusing on optimized HPLC methods for solamargine and solasodine highlighted the importance of careful choice of chromatographic conditions, such as solvent-to-buffer ratio, buffer pH, and buffer molarity, to achieve optimal separation and reproducible results researchgate.net. While not explicitly termed "robustness testing," the evaluation of these parameters contributes to understanding the method's stability under varying conditions.

Preclinical Pharmacological Research of Solamargine

Antineoplastic Activity Research

Solamargine, a steroidal alkaloid glycoside, has demonstrated significant cytotoxic effects against various human tumor cells in preclinical studies. nih.gov Research indicates that its anticancer activity is mediated through the induction of programmed cell death, specifically via the activation of the lysosomal-mitochondrial death pathway. nih.govscirp.org

Induction of Programmed Cell Death Pathways

Solamargine has been shown to trigger apoptosis in several cancer cell lines, including human leukemia, melanoma, osteosarcoma, and lung cancer cells. nih.govnih.govnih.govcapes.gov.br The underlying mechanism involves both extrinsic and intrinsic apoptotic pathways. nih.govscirp.org Solamargine can up-regulate the expression of death receptors like tumor necrosis factor receptor I (TNFR-I) and Fas receptor, initiating the extrinsic pathway. nih.gov Concurrently, it activates the intrinsic pathway by directly targeting the lysosomes and mitochondria. nih.govscirp.org

A key mechanism of Solamargine's antineoplastic action is the induction of a lysosomal-mitochondrial death pathway. nih.govscirp.org This process is initiated by the disruption of lysosomes, leading to a cascade of events that ultimately results in mitochondrial dysfunction and cell death. nih.gov

Treatment with Solamargine leads to the permeabilization of the lysosomal membrane in cancer cells. nih.govnih.govuni-freiburg.de This disruption of the lysosomal membrane integrity is a critical early event in the apoptotic process induced by the compound. nih.gov Studies have shown that Solamargine can induce an early lysosomal rupture within two hours in human K562 leukemia cells. nih.gov This permeabilization allows for the leakage of lysosomal contents into the cytosol. nih.govmdpi.com In human melanoma cell lines WM115 and WM239, Solamargine was found to rapidly induce lysosomal membrane permeabilization, contributing to cellular necrosis. nih.govuni-freiburg.de

Following the permeabilization of the lysosomal membrane, hydrolytic enzymes, most notably Cathepsin B, are released from the lysosome into the cytosol. nih.govnih.govtandfonline.com The release of this lysosomal cysteine proteinase is a confirmation of intracellular lysosomal rupture. nih.govsigmaaldrich.com In human K562 leukemia cells, the release of Cathepsin B into the cytosol was detected by western blot analysis following treatment with Solamargine. nih.gov Similarly, in malignant melanoma cell lines, the upregulation of Cathepsin B was observed, confirming lysosomal membrane permeabilization. nih.govuni-freiburg.de

The release of lysosomal enzymes, such as Cathepsin B, into the cytosol triggers subsequent mitochondrial damage, including a reduction in the mitochondrial membrane potential (ΔΨm). nih.govnih.govresearchgate.net This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction. nih.govimrpress.com Studies on human cholangiocarcinoma QBC939 cells and osteosarcoma U2OS cells demonstrated that Solamargine treatment leads to a loss of mitochondrial membrane potential. nih.govnih.govspandidos-publications.com In human melanoma cells, a significant reduction in mitochondrial membrane potential was observed in malignant cells (WM239 and WM115) but not in benign or normal cells. researchgate.net

| Cell Line | Cancer Type | Effect on Mitochondrial Membrane Potential | Reference |

|---|---|---|---|

| K562 | Human Leukemia | Decreased | nih.gov |

| WM239 | Metastatic Melanoma | Significantly reduced | researchgate.net |

| WM115 | Primary Melanoma | Reduced to a lesser extent than WM239 | researchgate.net |

| QBC939 | Human Cholangiocarcinoma | Altered/Depolarized | nih.govspandidos-publications.com |

| U2OS | Human Osteosarcoma | Loss of potential | nih.gov |

The reduction in mitochondrial membrane potential is followed by the release of Cytochrome c from the mitochondria into the cytosol. nih.govnih.govnih.gov This event is a critical step in the activation of the caspase cascade, which executes the final stages of apoptosis. nih.gov The release of mitochondrial Cytochrome c has been observed in various cancer cell lines treated with Solamargine, including human K562 leukemia cells, osteosarcoma U2OS cells, and breast cancer cells. nih.govnih.govnih.gov In human melanoma cells, the release of Cytochrome c was also noted as a consequence of the Solamargine-induced lysosomal-mitochondrial death pathway. nih.gov

| Event | Description | Observed in Cell Lines | Reference |

|---|---|---|---|

| Lysosomal Membrane Permeabilization | Disruption of the lysosomal membrane, leading to leakage of lysosomal enzymes. | K562, WM115, WM239 | nih.govnih.gov |

| Cathepsin B Release | Release of the lysosomal protease Cathepsin B into the cytosol. | K562, WM115, WM239 | nih.govnih.gov |

| Mitochondrial Membrane Potential Reduction | Depolarization of the inner mitochondrial membrane. | K562, QBC939, U2OS, WM115, WM239 | nih.govnih.govresearchgate.netnih.gov |

| Cytochrome c Release | Release of Cytochrome c from the mitochondrial intermembrane space into the cytosol. | K562, U2OS, Breast Cancer Cells, Melanoma Cells | nih.govnih.govnih.govnih.gov |

Mitochondrial Membrane Potential Reduction

Caspase Cascade Activation (Caspase-3, -8, -9)

Solamargine has been shown to induce apoptosis in various cancer cells by activating the caspase cascade, a critical component of the programmed cell death pathway. Research indicates that Solamargine triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, which converge on the activation of executioner caspases. nih.gov

Specifically, treatment with Solamargine leads to the significant up-regulation and activation of Caspase-3, Caspase-8, and Caspase-9. amegroups.cnamegroups.org Activation of Caspase-8 is a hallmark of the extrinsic pathway, often initiated by the binding of ligands to death receptors like the tumor necrosis factor receptor (TNFR). nih.govscirp.org Studies have shown that Solamargine up-regulates the expression of death receptors such as TNFR-I and Fas, leading to the activation of Caspase-8. nih.gov

The intrinsic pathway is initiated by mitochondrial stress and involves the activation of Caspase-9. scirp.org Solamargine has been observed to induce the mitochondrial translocation of p53, loss of mitochondrial potential, and the subsequent release of cytochrome c, which in turn activates Caspase-9. scirp.org In human renal carcinoma cells (ACHN and 786-O), Solamargine treatment significantly enhanced the activities of Caspase-3, -8, and -9. nih.gov Similarly, in human chordoma cells (CM-319), Solamargine induced apoptosis by up-regulating the expression levels of Caspase-3, -8, and -9. amegroups.cnjglobaloralhealth.orgnih.gov

Ultimately, both pathways lead to the activation of the executioner caspase, Caspase-3. nih.govscirp.org The activation of Caspase-3 is a common finding across numerous studies on different cancer cell lines, including human hepatoma (SMMC-7721 and HepG2), cholangiocarcinoma (QBC939), and gastric cancer cells. researchgate.netspandidos-publications.comspandidos-publications.com Cleaved Caspase-3, the active form of the enzyme, is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. spandidos-publications.comspandidos-publications.com

Table 1: Effect of Solamargine on Caspase Activation in Various Cancer Cell Lines

| Cell Line | Cancer Type | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Citation |

|---|---|---|---|---|---|

| ACHN & 786-O | Renal Carcinoma | Upregulated | Upregulated | Upregulated | nih.gov |

| CM-319 | Chordoma | Upregulated | Upregulated | Upregulated | amegroups.cnamegroups.orgnih.gov |

| SMMC-7721 & HepG2 | Hepatoma | Upregulated | Not Specified | Upregulated | researchgate.netspandidos-publications.com |

| QBC939 | Cholangiocarcinoma | Upregulated | Not Specified | Not Specified | spandidos-publications.com |

| U20S | Osteosarcoma | Upregulated | Not Specified | Upregulated | scirp.org |

| Breast Cancer Cells | Breast Cancer | Upregulated | Upregulated | Upregulated | nih.gov |

| NCI-N87 & HGC-27 | Gastric Cancer | Upregulated | Not Specified | Not Specified | spandidos-publications.com |

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bax)

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, consisting of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax). frontiersin.org The ratio between these opposing factions is critical in determining a cell's fate. Solamargine has been consistently shown to modulate the expression of these proteins in a manner that promotes apoptosis. scirp.orgresearchgate.net

Across multiple cancer cell lines, treatment with Solamargine results in the downregulation of the anti-apoptotic protein Bcl-2. scirp.orgnih.govresearchgate.net For instance, in human hepatoma cells (SMMC7721 and HepG2) and renal carcinoma cells (ACHN and 786-O), Solamargine treatment led to a significant decrease in Bcl-2 expression. nih.govresearchgate.netspandidos-publications.com In human cholangiocarcinoma QBC939 cells, a decrease in Bcl-2 mRNA and protein levels was observed. spandidos-publications.com

Concurrently, Solamargine upregulates the expression of the pro-apoptotic protein Bax. scirp.orgnih.govresearchgate.net This dual action effectively increases the Bax/Bcl-2 ratio, which favors the permeabilization of the mitochondrial outer membrane, a key step in initiating apoptosis. nih.govscirp.org This shift in the Bax/Bcl-2 balance has been documented in various cancer types, including osteosarcoma, breast cancer, and hepatocellular carcinoma. nih.govscirp.orgresearchgate.net The increased Bax expression and decreased Bcl-2 expression contribute to the activation of the caspase signaling pathways, ultimately leading to cancer cell death. researchgate.netspandidos-publications.com

Table 2: Modulation of Apoptosis-Related Proteins by Solamargine

| Cell Line | Cancer Type | Effect on Bcl-2 | Effect on Bax | Outcome | Citation |

|---|---|---|---|---|---|

| ACHN & 786-O | Renal Carcinoma | Downregulated | Upregulated | Promotes Apoptosis | nih.gov |

| SMMC-7721 & HepG2 | Hepatoma | Downregulated | Upregulated | Promotes Apoptosis | researchgate.netspandidos-publications.com |

| QBC939 | Cholangiocarcinoma | Downregulated | Upregulated | Promotes Apoptosis | spandidos-publications.com |

| U20S | Osteosarcoma | Downregulated | Upregulated | Promotes Apoptosis | scirp.org |

| Breast Cancer Cells | Breast Cancer | Downregulated | Upregulated | Promotes Apoptosis | nih.gov |

| K562 | Leukemia | Downregulated | Upregulated | Promotes Apoptosis | scirp.org |

Cell Cycle Regulation and Arrest Mechanisms

Solamargine exerts its anticancer effects not only by inducing apoptosis but also by interfering with the cell cycle progression of cancer cells. By halting the cell cycle at specific checkpoints, Solamargine prevents cancer cells from dividing and proliferating.

G1 Phase Cell Cycle Arrest

Several studies have reported that Solamargine can induce cell cycle arrest in the G0/G1 phase. In human chordoma CM-319 cells, Solamargine treatment was found to block the cell cycle in the G1 phase. amegroups.cnamegroups.orgnih.gov This arrest was associated with an upregulation of Cyclin D1. amegroups.cnamegroups.org Similarly, Solamargine was found to inhibit the proliferation of lung cancer cells by causing a significant increase in the fraction of cells in the G0/G1 phase. jglobaloralhealth.org

G2/M Phase Cell Cycle Arrest

In other cancer types, Solamargine has been shown to induce arrest at the G2/M checkpoint. Research on human hepatoma cell lines, SMMC-7721 and HepG2, demonstrated that Solamargine caused cell cycle arrest at the G2/M phase. scirp.orgresearchgate.netspandidos-publications.com This arrest prevents the cells from entering mitosis, thereby inhibiting their division. Studies also indicated that Hep3B cancer cells are particularly susceptible to Solamargine-mediated apoptosis during the G2/M phases. scirp.org

Table 3: Effect of Solamargine on Cell Cycle Arrest

| Cell Line | Cancer Type | Phase of Arrest | Citation |

|---|---|---|---|

| CM-319 | Chordoma | G1 | amegroups.cnamegroups.orgnih.gov |

| Lung Cancer Cells | Lung Cancer | G0/G1 | jglobaloralhealth.org |

| SMMC-7721 & HepG2 | Hepatoma | G2/M | scirp.orgresearchgate.netspandidos-publications.com |

| Hep3B | Hepatoma | G2/M | scirp.org |

Inhibition of Malignant Phenotypes

Anti-Proliferative Effects on Cancer Cells

A primary characteristic of Solamargine's anticancer activity is its potent inhibition of cancer cell proliferation. This has been demonstrated across a wide array of human cancer cell lines. amegroups.orgresearchgate.netfrontiersin.org Studies have utilized assays such as MTT and colony formation to quantify the inhibitory effect of Solamargine on cell viability and growth. nih.govresearchgate.net

For example, Solamargine effectively inhibited the proliferation of human hepatocellular carcinoma cells (SMMC7721 and HepG2), human renal carcinoma cells (ACHN and 786-O), and human chordoma cells (CM-319). amegroups.cnamegroups.orgnih.govresearchgate.net The anti-proliferative effect is often associated with a downregulation of proliferation markers like Ki-67 and proliferating cell nuclear antigen (PCNA). amegroups.cnresearchgate.netspandidos-publications.com Research has shown Solamargine to be a potent cytotoxic agent against various cancers, including those of the liver, lung, breast, prostate, and colon. amegroups.orgspandidos-publications.comfrontiersin.org In hypopharyngeal squamous cell carcinoma FaDU cells, Solamargine inhibited proliferation with a reported IC50 of 5.17 μM. frontiersin.org

Table 4: Anti-Proliferative Effects of Solamargine on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|

| Hepatocellular Carcinoma | SMMC-7721, HepG2 | Inhibition of proliferation and colony formation | amegroups.orgresearchgate.netspandidos-publications.comspandidos-publications.com |

| Renal Carcinoma | ACHN, 786-O | Inhibition of cell viability and proliferation | nih.gov |

| Chordoma | CM-319 | Suppression of proliferation | amegroups.cnamegroups.org |

| Breast Cancer | Not Specified | Cytotoxic effect, inhibition of proliferation | nih.govamegroups.orgspandidos-publications.com |

| Lung Cancer | H441, A549 | Inhibition of proliferation | researchgate.net |

| Hypopharyngeal Squamous Cell Carcinoma | FaDU | Inhibition of proliferation | frontiersin.org |

| Gastric Cancer | NCI-N87, HGC-27 | Inhibition of proliferation | spandidos-publications.com |

Inhibition of Cell Migration and Invasion

Solamargine has demonstrated significant potential in curbing the metastatic spread of cancer by inhibiting cell migration and invasion, key processes in the epithelial-mesenchymal transition (EMT). In nasopharyngeal carcinoma (NPC) cells, specifically the C666-1 cell line, solamargine was found to significantly suppress both migration and invasion capabilities. nih.gov This effect is attributed to its ability to modulate EMT-associated proteins. Western blot analyses revealed a reduction in the expression of Vimentin and Snail, crucial markers of EMT, following treatment with solamargine. nih.gov

Similarly, in gastric cancer cells, solamargine has been shown to markedly inhibit both migration and invasion. nih.govresearchgate.net Studies on hepatocellular carcinoma (HepG2) cells also indicate that solamargine can block EMT, thereby inhibiting the cells' migratory and invasive potential. scirp.org This is further supported by findings that solamargine suppresses the invasive capacity of HepG2 cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. scirp.org These enzymes are critical for the degradation of the extracellular matrix, a necessary step for cancer cell invasion.

The inhibitory effects of solamargine on migration and invasion have also been observed in cervical cancer cells and pancreatic cancer cells. scienceopen.comspandidos-publications.com In cervical cancer, solamargine's anti-migration and anti-invasion effects were dose-dependent. scienceopen.com Furthermore, in pancreatic cancer cells, a conjugate of solamargine with Fe3O4 nanoparticles (Fe3O4-SM) was shown to be more effective at dampening cell migration and inhibiting invasion than solamargine alone. spandidos-publications.com This conjugate also led to a greater decrease in the expression of MMP-2 compared to solamargine treatment alone. spandidos-publications.com

Table 1: Effect of Solamargine on Cell Migration and Invasion

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| C666-1 | Nasopharyngeal Carcinoma | Significantly suppressed migration and invasion; Reduced expression of Vimentin and Snail. | nih.gov |

| HGC-827, NCI-N87 | Gastric Cancer | Markedly inhibited cell migration and invasion. | nih.govresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | Inhibited migration and invasion by blocking EMT; Downregulated MMP-2 and MMP-9. | scirp.org |

| HeLa, SiHa | Cervical Cancer | Inhibited migration and invasion in a dose-dependent manner. | scienceopen.com |

| Pancreatic Cancer Cells | Pancreatic Cancer | Fe3O4-SM conjugate more effective than SM alone in inhibiting migration and invasion; Decreased MMP-2 expression. | spandidos-publications.com |

Anti-Angiogenic Activity via VEGF Signaling Pathway Modulation

Solamargine exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of new blood vessel formation essential for tumor growth and metastasis. researchgate.net In studies involving Human Umbilical Vein Endothelial Cells (HUVECs), solamargine treatment led to the inactivation of the VEGF signaling pathway. nih.gov This was evidenced by the downregulation of key components including VEGFA, its receptor VEGFR2, and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govresearchgate.net

The compound's intervention in this pathway effectively inhibits the angiogenic capacity of endothelial cells. nih.gov Furthermore, solamargine was found to suppress the expression of EZH2, a transcription factor implicated in cancer angiogenesis, and upregulate the expression of miR-203a-3p in HUVEC cells, which in turn can modulate angiogenesis by regulating EZH2 and VEGFA expression. nih.govresearchgate.net This multifaceted approach suggests that solamargine may offer advantages over single-target anti-VEGF therapies by potentially reducing drug resistance. nih.govresearchgate.net

Molecular Signaling Pathway Modulation in Cancer

MAPK Pathway (Erk1/2 Phosphorylation)

Solamargine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by affecting the phosphorylation of Extracellular signal-Regulated Kinase (Erk1/2), in various cancer types. In gastric cancer, solamargine treatment suppressed the phosphorylation of Erk1/2 in a dose-dependent manner, which was associated with the inhibition of cancer progression. nih.govcancerindex.org This inhibition of Erk1/2 phosphorylation led to an increased expression of the long non-coding RNA NEAT1_2, which plays a role in the anti-tumor effects of solamargine. nih.gov

Similarly, in cervical cancer cells, solamargine was found to downregulate the protein level of phosphorylated Erk1/2 (p-Erk1/2). scienceopen.com This effect is part of the mechanism by which solamargine alleviates the proliferation and metastasis of cervical cancer cells. scienceopen.com

Conversely, in certain lung cancer cell lines (H1650, H1975, PC9, A549, and H1299), solamargine was reported to increase the phosphorylation of Erk1/2. researchgate.net This activation of Erk1/2 signaling was linked to the inhibition of DNA methyltransferase 1 (DNMT1) protein expression, which in turn suppressed c-Jun protein expression and tumor proliferation. researchgate.netresearchgate.net This suggests that the effect of solamargine on Erk1/2 phosphorylation may be context-dependent, varying with the type of cancer.

Table 2: Modulation of Erk1/2 Phosphorylation by Solamargine

| Cancer Type | Cell Lines | Effect on Erk1/2 Phosphorylation | Downstream Effects | Reference |

|---|---|---|---|---|

| Gastric Cancer | SGC7901, BGC823, HGC27 | Decreased | Increased lncNEAT1_2 expression, inhibited cancer progression. | nih.govcancerindex.org |

| Cervical Cancer | HeLa, SiHa | Decreased | Alleviated proliferation and metastasis. | scienceopen.com |

| Lung Cancer | H1650, H1975, PC9, A549, H1299 | Increased | Inhibited DNMT1 and c-Jun protein expression, suppressed tumor proliferation. | researchgate.netresearchgate.net |

PI3K/Akt Pathway

Solamargine has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial pathway for cell growth and proliferation in many cancers. researchgate.net In castration-resistant prostate cancer (CRPC) cells, solamargine substantially inhibited cell growth in a dose-dependent manner by suppressing PI3K/Akt signaling. nih.govnih.gov Treatment with solamargine led to a dose-dependent decrease in the protein level of phosphorylated Akt (p-Akt). nih.gov This inhibition of the PI3K/Akt pathway was also implicated in enhancing the efficacy of the chemotherapeutic drug docetaxel (B913) in prostate cancer cells. nih.govnih.gov

In lung cancer, solamargine acts by inhibiting the expression of SP1 and p65 proteins through the suppression of the PI3K-Akt signaling pathway. researchgate.net Furthermore, in pancreatic cancer, the inhibition of the Akt/mTOR signaling pathway was observed to promote the antitumor effect mediated by solamargine. spandidos-publications.com

STAT3 Signaling Pathway

Solamargine has been found to exert its anti-cancer effects by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In gastric cancer cells, solamargine was shown to inhibit cell proliferation, migration, and invasion by inactivating STAT3 signaling. nih.govresearchgate.net This inactivation also led to the downregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting an immunostimulatory activity of solamargine in gastric cancer. nih.govresearchgate.net Solamargine was also able to reverse the IL-6-induced upregulation of PD-L1 by downregulating STAT3 activity. nih.govresearchgate.net

In lung cancer cells, solamargine has been reported to decrease the phosphorylation of STAT3, without affecting the total STAT3 protein expression. karger.com This inhibition of STAT3 phosphorylation is a key part of the mechanism through which solamargine inhibits the growth of non-small-cell lung cancer cells. karger.com Furthermore, in human renal carcinoma cells, solamargine induces apoptosis by downregulating phosphorylated STAT3 expression. spandidos-publications.comnih.gov The constitutive activation of STAT3 is known to promote tumor development by promoting cell proliferation and inhibiting apoptosis. nih.gov

Notch Signaling Pathway

Preclinical research indicates that solamargine can modulate the Notch signaling pathway, which plays a complex role in tumorigenesis. amegroups.orgnih.gov In human chordoma cells (CM-319), solamargine was found to inhibit cell proliferation and promote apoptosis through the suppression of the Notch pathway. spandidos-publications.comamegroups.org The Notch pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis, and its role can differ between various types of tumors. nih.gov The suppression of this pathway in chordoma cells by solamargine highlights a potential therapeutic mechanism. spandidos-publications.comamegroups.org

Hedgehog Signaling Pathway (SMO Protein Binding)

Solamargine has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator in embryonic development and cancer. mdpi.comnih.govfrontiersin.org Preclinical studies demonstrate that solamargine exerts its inhibitory effect by directly binding to the Smoothened (SMO) protein, a key component of this pathway. researchgate.netresearchgate.net The binding of Hh ligands to the Patched (PTCH) receptor normally relieves the inhibition of SMO, allowing it to activate downstream GLI transcription factors that promote cell proliferation. mdpi.comfrontiersin.org

In vitro research using NIH3T3 cells, which are responsive to Hh signaling, has provided evidence for this direct interaction. A Gli responsive element (GRE) reporter gene assay showed that solamargine significantly inhibited Hh pathway activity. researchgate.net Furthermore, a competitive binding assay using BODIPY-cyclopamine, a fluorescent compound that binds to SMO, confirmed that solamargine directly targets the SMO protein. researchgate.netresearchgate.net In silico molecular docking studies also predicted that solamargine could effectively bind to SMO, further supporting its role as a direct inhibitor of this critical signaling protein. researchgate.net This inhibition of the Hh pathway by targeting SMO is a key mechanism behind solamargine's anti-proliferative effects in certain cancer models. researchgate.net

Table 1: Assays Demonstrating Solamargine's Interaction with the Hedgehog Pathway

| Assay Type | Cell Line/Model | Key Finding | Reference |

|---|---|---|---|

| GRE Reporter Gene Assay | NIH3T3 cells | Solamargine inhibited Hh pathway activity in a dose-dependent manner. | researchgate.net |

| BODIPY-cyclopamine Binding Assay | U2OS cells | Solamargine competed with cyclopamine (B1684311) for binding to the SMO protein. | researchgate.net |

| Molecular Docking Study | In silico | Predicted binding of solamargine to the SMO protein. | researchgate.net |

LIF/miR-192-5p/CYR61/Akt Axis

Research has elucidated solamargine's mechanism of action through the leukemia inhibitory factor (LIF)/microRNA-192-5p (miR-192-5p)/cysteine-rich angiogenic inducer 61 (CYR61)/Akt signaling axis, particularly in hepatocellular carcinoma (HCC). researchgate.netnih.gov Studies show that the oncogenic factor LIF is often elevated in HCC tissues. researchgate.netnih.gov Solamargine treatment was found to down-regulate LIF expression in HCC cells. researchgate.netnih.gov

The inhibition of LIF by solamargine leads to an increase in the expression of miR-192-5p. researchgate.net This microRNA, in turn, targets CYR61, leading to its suppression. The downregulation of CYR61 subsequently inhibits the phosphorylation of Akt, a central protein in a pathway that promotes cell survival and proliferation. researchgate.netfrontiersin.org The collective effect of modulating this axis is the induction of apoptosis and autophagy in cancer cells. researchgate.netnih.govfrontiersin.org Overexpression of LIF was shown to counteract the anti-cancer effects of solamargine, confirming the critical role of this specific pathway. researchgate.netnih.gov

Table 2: Solamargine's Effect on the LIF/miR-192-5p/CYR61/Akt Axis in HCC

| Target Molecule | Effect of Solamargine | Downstream Consequence | Reference |

|---|---|---|---|

| LIF | Down-regulation | Increased miR-192-5p expression | researchgate.netnih.gov |

| miR-192-5p | Up-regulation | Decreased CYR61 expression | researchgate.netfrontiersin.org |